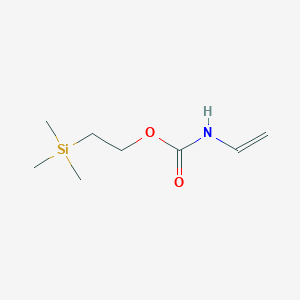
2-(Trimethylsilyl)ethyl ethenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)ethyl vinylcarbamate is an organosilicon compound that features a vinylcarbamate functional group attached to a 2-(trimethylsilyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyl)ethyl vinylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-(trimethylsilyl)ethanol with vinyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(Trimethylsilyl)ethyl vinylcarbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)ethyl vinylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the vinylcarbamate group into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the vinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)ethyl vinylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis due to its stability and ease of removal.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(Trimethylsilyl)ethyl vinylcarbamate exerts its effects involves the cleavage of the trimethylsilyl group under specific conditions, such as the presence of fluoride ions. This cleavage releases the active vinylcarbamate moiety, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compound it is reacting with.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethanol: A precursor in the synthesis of 2-(Trimethylsilyl)ethyl vinylcarbamate.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Another silyl-containing compound used in organic synthesis.
2-(Trimethylsilyl)ethoxycarbonyl (TEOC): A protecting group for amines and alcohols.
Uniqueness
2-(Trimethylsilyl)ethyl vinylcarbamate is unique due to its combination of a vinylcarbamate functional group with a trimethylsilyl group. This combination provides both stability and reactivity, making it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
67807-40-3 |
|---|---|
Fórmula molecular |
C8H17NO2Si |
Peso molecular |
187.31 g/mol |
Nombre IUPAC |
2-trimethylsilylethyl N-ethenylcarbamate |
InChI |
InChI=1S/C8H17NO2Si/c1-5-9-8(10)11-6-7-12(2,3)4/h5H,1,6-7H2,2-4H3,(H,9,10) |
Clave InChI |
KSFHSWQLYVOANV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOC(=O)NC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


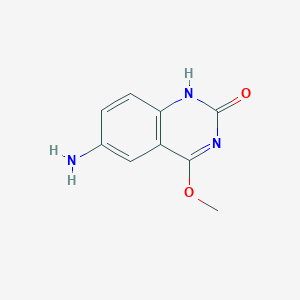
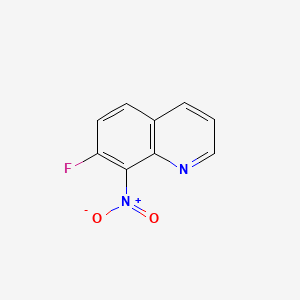
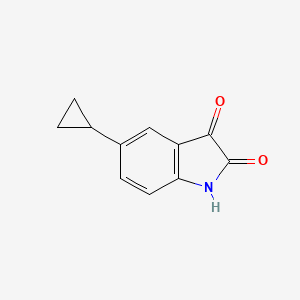
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)
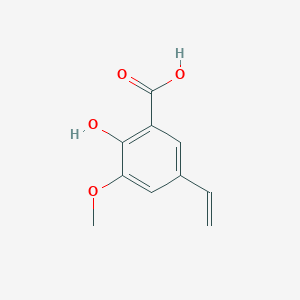
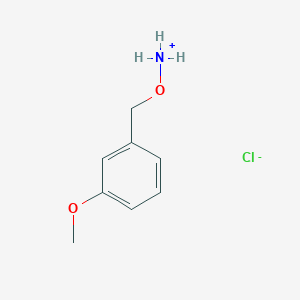
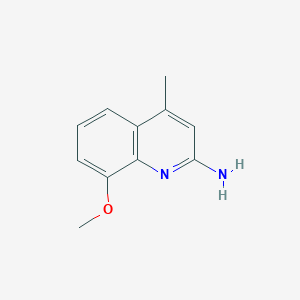
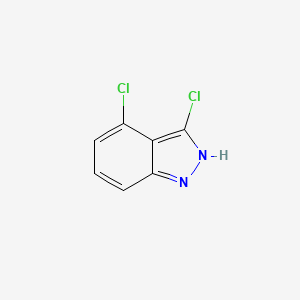
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
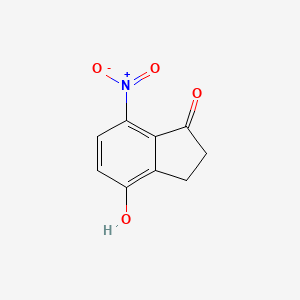
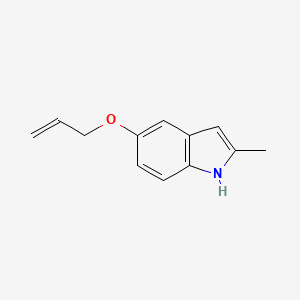

![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)
